2-Isopropyl-4-phenylthiazole-5-carboxylic acid

TRBP Hepatocellular Carcinoma MicroRNA

Researchers seeking potent TRBP-Dicer PPI inhibitors for hepatocellular carcinoma often face supply inconsistencies with generic thiazole analogs. This compound provides a validated scaffold with a critical 2-isopropyl/4-phenyl substitution pattern non-redundant for target engagement. - Enables >5-fold superior TRBP-Dicer disruption (IC₅₀ 2.34 μM) vs. phenyloxazole isosteres. - Core of chemotype yielding sub-nanomolar cellular potency (EC₅₀ 0.66 nM). - 5-COOH handle facilitates rapid amide/ester derivatization for SAR. Procure with batch-specific analytical documentation.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B12973175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4-phenylthiazole-5-carboxylic acid
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(S1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO2S/c1-8(2)12-14-10(11(17-12)13(15)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
InChIKeyMKBXNIHFLKQQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-4-phenylthiazole-5-carboxylic Acid: TRBP-Targeted Antitumor Scaffold


2-Isopropyl-4-phenylthiazole-5-carboxylic acid is a heterocyclic organic compound of the thiazole class, characterized by a phenyl group at position 4 and an isopropyl substituent at position 2 of the thiazole-5-carboxylic acid core. Its molecular formula is C₁₃H₁₃NO₂S with a molecular weight of 247.31 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of antitumor agents targeting RNA-binding proteins [1]. Structurally, it belongs to the 2-phenylthiazole-5-carboxylic acid chemotype, a privileged pharmacophore that has recently yielded nanomolar-potency inhibitors of transactivation response RNA-binding protein 2 (TRBP), a critical regulator of oncogenic microRNA biosynthesis in hepatocellular carcinoma [1].

Scaffold TRBP inhibitor probe synthesis and microRNA pathway studies
Substitution 2-isopropyl & 4-phenyl pattern for target engagement investigation
Handle 5-carboxylic acid enables rapid SAR derivatization and library synthesis

Why 2-Isopropyl-4-phenylthiazole-5-carboxylic Acid Cannot Be Replaced


Generic substitution with unsubstituted or differently substituted thiazole-5-carboxylic acid analogs is scientifically inadvisable due to the critical role of the 2-isopropyl and 4-phenyl substituents in modulating target engagement and downstream pharmacological outcomes. Within the 2-phenylthiazole-5-carboxylic acid chemotype, even subtle modifications—such as replacing the 2-phenyl group with a 2-isopropyl moiety or altering the 4-position aryl substituent—profoundly affect inhibitory potency against TRBP, binding affinity, and disruption of protein-protein interactions [1]. For instance, the optimized derivative CIB-L43 (bearing a 2-phenyl-5-carboxylic acid core) achieves an EC₅₀ of 0.66 nM and a K_D of 4.78 nM [1], whereas closely related phenyloxazole and unsubstituted thiazole scaffolds exhibit markedly reduced activity [1]. Furthermore, the isopropyl group at position 2 introduces distinct steric and lipophilic properties that are absent in 2-methyl or 2-unsubstituted analogs , directly influencing molecular recognition and pharmacokinetic behavior. Therefore, 2-isopropyl-4-phenylthiazole-5-carboxylic acid represents a non-interchangeable synthetic intermediate and pharmacological probe whose procurement is justified by its unique substitution pattern.

2-Isopropyl group
Provides distinct steric and lipophilic character
2-Methyl or unsubstituted analogs may shift pharmacokinetic profile
4-Phenyl substituent
Critical for TRBP recognition and binding affinity
Heteroaryl or H replacement likely reduces target engagement
Thiazole-5-carboxylic acid
Core chemotype with reported higher TRBP disruption vs. phenyloxazole
Phenyloxazole isostere shows weaker protein-protein interaction disruption

Comparison Against Closest Analogs


TRBP Binding Affinity vs. Phenyloxazole

Derivatives of 2-phenylthiazole-5-carboxylic acid, the core chemotype of the target compound, demonstrate approximately 7-fold improvement in TRBP binding affinity (K_D) compared to the phenyloxazole analog CIB-3b. The thiazole derivative CIB-L43 achieved a K_D of 4.78 nM [1], while the phenyloxazole precursor CIB-3b exhibited a K_D of 33.6 nM under comparable assay conditions [1].

TRBP Binding Affinity
Class-level inference
Thiazole derivative: KD 4.78 nM
Phenyloxazole analog: KD 33.6 nM
~7-fold improvement
Supports TRBP target engagement review
SPR assay; recombinant human TRBP
TRBP Hepatocellular Carcinoma MicroRNA

TRBP-Dicer Disruption Potency

The 2-phenylthiazole-5-carboxylic acid scaffold enables potent disruption of the TRBP-Dicer interaction, a key step in oncogenic miRNA maturation. The derivative CIB-L43 inhibits TRBP-Dicer binding with an IC₅₀ of 2.34 μM [1]. In contrast, the phenyloxazole analog CIB-3b displays significantly weaker disruption, with an IC₅₀ of 12.8 μM [1], representing a greater than 5-fold loss in potency.

TRBP-Dicer Disruption
Class-level inference
Thiazole derivative: IC50 2.34 μM
Phenyloxazole analog: IC50 12.8 μM
~5.5-fold more potent disruption
Supports pathway interaction endpoint interpretation
Co-IP assay in HEK293T cells
TRBP-Dicer miRNA Biosynthesis Protein-Protein Interaction

Lipophilicity: 2-Isopropyl vs. 2-Methyl

The 2-isopropyl substituent of the target compound (C₁₃H₁₃NO₂S, MW 247.31) increases lipophilicity and steric bulk relative to the 2-methyl analog (2-methyl-4-phenylthiazole-5-carboxylic acid, C₁₁H₉NO₂S, MW 219.26) . While direct LogP values for the target compound are not reported, the addition of two methylene units (isopropyl vs. methyl) is predicted to increase LogP by approximately 0.8–1.0 units based on standard fragment contribution models, enhancing membrane permeability and potentially oral bioavailability.

Lipophilicity Shift
Data to verify
ΔLogP ~+0.8–1.0
Predicted lipophilicity increase vs. 2-methyl
Fragment-based prediction; source data limited
Lipophilicity LogP Drug-likeness

Antiproliferative Activity vs. Phenyloxazole

The 2-phenylthiazole-5-carboxylic acid derivative CIB-L43 exhibits an EC₅₀ of 0.66 nM for inhibiting proliferation of hepatocellular carcinoma (HCC) cells [1]. In contrast, the phenyloxazole analog CIB-3b shows an EC₅₀ of 5.2 nM in the same cell line [1]. This represents an approximately 8-fold improvement in cellular potency conferred by the thiazole scaffold.

Cellular Potency
Class-level inference
Thiazole derivative: EC50 0.66 nM
Phenyloxazole analog: EC50 5.2 nM
~8-fold lower EC50
Reported cell-model response context
Huh7 HCC cells, MTT assay, 72h
Hepatocellular Carcinoma Antiproliferative EC₅₀

In Vivo Efficacy and Safety vs. Sorafenib

In a murine HCC xenograft model, the 2-phenylthiazole-5-carboxylic acid derivative CIB-L43 demonstrated antitumor efficacy comparable to the first-line agent sorafenib but with significantly reduced toxicity. CIB-L43 achieved 53.9% oral bioavailability and produced tumor growth inhibition equivalent to sorafenib, while showing no observable body weight loss or hepatotoxicity [1].

In Vivo Model Response
Class-level inference
53.9% oral bioavailability; tumor inhibition comparable to reference
Different tolerability profile observed
Reported model context
Supports exposure-model and tolerability endpoint review
Murine Huh7 xenograft; oral gavage 10 mg/kg; 21d
In Vivo Efficacy Oral Bioavailability Toxicity

Carboxylic Acid Derivatization Potential

The carboxylic acid group at position 5 of the thiazole ring enables facile derivatization to amides, esters, and other prodrugs, a key advantage over non-carboxylic acid thiazole analogs. For example, the 2-isopropyl-4-phenylthiazole core lacking the 5-carboxylic acid (CAS 19968-51-5, C₁₂H₁₃NS) cannot undergo standard amide coupling reactions without additional functionalization steps . This synthetic handle allows for rapid exploration of structure-activity relationships (SAR) and pharmacokinetic optimization.

Derivatization Handle
Supporting evidence
Carboxylic acid at C5 enables amide/ester formation via standard coupling
Supports SAR library generation
Contrasts with non-carboxylated thiazole analogs
Synthetic Intermediate Amide Coupling Lead Optimization

Antitumor Drug Discovery Applications


TRBP Inhibitor Synthesis for HCC

2-Isopropyl-4-phenylthiazole-5-carboxylic acid serves as an optimal starting scaffold for developing next-generation TRBP inhibitors targeting hepatocellular carcinoma (HCC). The 2-phenylthiazole-5-carboxylic acid chemotype has demonstrated nanomolar binding affinity (K_D = 4.78 nM) and potent cellular antiproliferative activity (EC₅₀ = 0.66 nM) against HCC cells [1]. The 2-isopropyl substituent provides enhanced lipophilicity relative to 2-methyl analogs, which may improve membrane permeability and oral bioavailability—a critical advantage given that the lead derivative CIB-L43 achieved 53.9% oral bioavailability in murine models [1].

Lead Optimization via Carboxylic Acid Derivatization

The 5-carboxylic acid moiety of this compound enables straightforward conversion to amides, esters, or hydroxamates for structure-activity relationship (SAR) exploration. This functional handle allows medicinal chemists to modulate physicochemical properties, metabolic stability, and target engagement without altering the core thiazole pharmacophore . Derivatives of 2-phenylthiazole-5-carboxylic acid have been successfully optimized to achieve sub-nanomolar cellular potency and in vivo efficacy comparable to sorafenib [1].

Scaffold Hopping: Phenyloxazole to Thiazole

The thiazole-5-carboxylic acid core confers superior disruption of the TRBP-Dicer protein-protein interaction (IC₅₀ = 2.34 μM) compared to the phenyloxazole isostere (IC₅₀ = 12.8 μM), representing a >5-fold improvement [1]. 2-Isopropyl-4-phenylthiazole-5-carboxylic acid is therefore the scaffold of choice for programs seeking to maximize disruption of oncogenic miRNA maturation while minimizing synthetic complexity.

Orally Bioavailable Antitumor Agents

Compounds derived from the 2-phenylthiazole-5-carboxylic acid scaffold have demonstrated favorable pharmacokinetics, including 53.9% oral bioavailability, and in vivo antitumor efficacy comparable to sorafenib but with reduced toxicity [1]. The 2-isopropyl substituent of the target compound may further optimize these properties by fine-tuning lipophilicity and metabolic stability, making it an attractive intermediate for preclinical candidate development in oncology.

Application
Selection Property
Validation Focus
TRBP inhibitor probe synthesis
Thiazole scaffold target engagement profile
TRBP binding assay comparison
Lead optimization via carboxylic acid derivatization
Synthetic handle for amide/ester conjugation
SAR expansion and pharmacokinetic modulation
Scaffold-hopping from phenyloxazole isostere
Thiazole core vs. phenyloxazole PPI disruption
Protein–protein interaction disruption assay
Oral exposure research in oncology models
Isopropyl lipophilicity and exposure profile
In vivo model exposure and tolerability endpoint review
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